molecular formula C13H14N2O3 B1531354 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1344045-75-5

1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1531354
M. Wt: 246.26 g/mol
InChI Key: BBBMQQSAIQNHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound is related to other compounds such as 1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid1 and 4-Methoxybenzoic acid2.



Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine involves a solvent-free condensation/reduction reaction sequence3. However, the specific synthesis process for 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. However, the specific molecular structure analysis for 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is not readily available in the literature.



Chemical Reactions Analysis

The chemical reactions involving 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid are not explicitly mentioned in the literature. However, related compounds undergo various chemical reactions. For example, the reductive amination is a common approach for C–N bond construction4.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, and boiling point. However, the specific physical and chemical properties for 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid are not readily available in the literature.


Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized for their potential use in various applications, including cytotoxic activity against cancer cells. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives from a similar compound, demonstrating the versatility of these compounds in creating new chemical entities with potential biological activities (Hassan, Hafez, & Osman, 2014).

Molecular Docking and Spectroscopic Studies

Karrouchi et al. (2021) conducted a study on (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a compound with structural similarities, focusing on its synthesis, molecular docking, and spectroscopic studies. Their research indicates the potential of these compounds in the design of new therapeutic agents, highlighting the importance of detailed chemical characterization and computational modeling in drug discovery (Karrouchi et al., 2021).

Potential Biological Activities

The compound's derivatives have been explored for various biological activities. For example, the synthesis and evaluation of Schiff bases tethered to 1,2,4-triazole and pyrazole rings have shown significant antioxidant and α-glucosidase inhibitory activities. This suggests that modifications of the core structure of 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid could lead to the development of compounds with potential therapeutic benefits (Pillai et al., 2019).

Chemical Transformations and Applications

Further research demonstrates the compound's utility in chemical transformations. For instance, Shah et al. (2014) described a method for converting carboxylic acids to their corresponding 4-methoxybenzyl (PMB) esters using 4-methoxybenzyl-2,2,2-trichloroacetimidate. This highlights a practical application in synthetic chemistry, where the compound's derivatives can facilitate the synthesis of PMB esters, useful in various chemical research and development processes (Shah, Russo, Howard, & Chisholm, 2014).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. However, the specific safety and hazards information for 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is not readily available in the literature.


Future Directions

The future directions of a compound refer to its potential applications and research directions. However, the specific future directions for 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid are not readily available in the literature.


Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate for this specific compound. Further research and studies are needed to provide more detailed information about this compound.


properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-12(13(16)17)7-14-15(9)8-10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBMQQSAIQNHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.